1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-
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Overview
Description
1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- is an organosulfur compound that features a 1,3-dithiane ring substituted with a 2,4-dimethoxyphenyl group. This compound is part of the dithiane family, which are known for their versatility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The general reaction involves the formation of a thioacetal, which is a stable intermediate. For the specific synthesis of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)-, the starting material would be a 2,4-dimethoxybenzaldehyde or ketone, which reacts with 1,3-propanedithiol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1,3-dithianes typically involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) or yttrium triflate . These catalysts facilitate the thioacetalization process in water at room temperature, offering high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- undergoes various types of reactions, including:
Oxidation: Can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Can be reduced using agents like LiAlH4 or NaBH4.
Substitution: Undergoes nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3.
Major Products Formed
Oxidation: Forms sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Forms the corresponding alcohols or hydrocarbons.
Substitution: Forms various substituted dithianes.
Scientific Research Applications
1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to participate in a wide range of reactions, including nucleophilic additions and substitutions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar structure but with a five-membered ring.
1,4-Dithiane: Similar structure but with sulfur atoms at the 1 and 4 positions.
2,2-Diphenyl-1,3-dithiane: Another dithiane derivative with different substituents.
Uniqueness
1,3-Dithiane, 2-(2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives . The presence of the 2,4-dimethoxyphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
135655-77-5 |
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Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C12H16O2S2/c1-13-9-4-5-10(11(8-9)14-2)12-15-6-3-7-16-12/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
AZVDHSPKHREORX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2SCCCS2)OC |
Origin of Product |
United States |
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